molecular formula C15H13Cl2NO2S B2390316 (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide CAS No. 339018-67-6

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide

Cat. No.: B2390316
CAS No.: 339018-67-6
M. Wt: 342.23
InChI Key: MFIVQTUDYARTGP-CMDGGOBGSA-N
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Description

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide is an organic compound characterized by the presence of a benzyl group, a dichlorophenyl group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of 2,4-dichlorobenzaldehyde with a suitable sulfonamide precursor under basic conditions to form the ethenesulfonamide backbone.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the ethenesulfonamide is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the ethenesulfonamide moiety can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dichlorophenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted ethenesulfonamides.

Scientific Research Applications

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • (E)-2-(2,4-Dichlorophenyl)-N-(2-thienylmethyl)-1-ethenesulfonamide
  • (E)-2-(2,4-Dichlorophenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide

Comparison: (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs. The dichlorophenyl group also contributes to its reactivity and potential applications. Similar compounds may differ in their substituents, leading to variations in their chemical behavior and suitability for specific applications.

Properties

IUPAC Name

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c16-14-7-6-13(15(17)10-14)8-9-21(19,20)18-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVQTUDYARTGP-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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